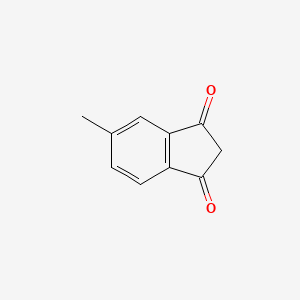

5-Methyl-1H-indene-1,3(2H)-dione

Description

Significance of the Indane-1,3-dione Scaffold in Organic Chemistry

The indane-1,3-dione scaffold is a bicyclic aromatic β-diketone that serves as a highly versatile building block in organic synthesis. nih.gov Its structure, which features a benzene (B151609) ring fused to a cyclopentane (B165970) ring containing two ketone groups, provides a rigid framework with diverse chemical properties. researchgate.net This scaffold is considered privileged in chemistry due to its wide-ranging applications in medicinal chemistry, materials science, and the development of dyes. encyclopedia.pubmdpi.com

The presence of an activated methylene (B1212753) group between the two carbonyl groups makes the indane-1,3-dione core an ideal candidate for various chemical modifications, including Knoevenagel condensations. mdpi.comresearchgate.net This reactivity allows for the synthesis of a vast number of derivatives with tailored electronic and biological properties. researchgate.net Consequently, indane-1,3-dione and its derivatives have been extensively studied for their potential as anticancer, anticoagulant, anti-inflammatory, and antimicrobial agents. nih.goviajps.com Furthermore, this structural motif is found in numerous natural products and is a key component in the development of pharmaceuticals and functional materials. researchgate.netbohrium.com

Contextualizing 5-Methyl-1H-indene-1,3(2H)-dione as a Key Indene-1,3-dione Derivative

This compound is a specific derivative of the indane-1,3-dione scaffold, distinguished by a methyl group attached to the fifth position of the indene (B144670) ring. evitachem.com This substitution can influence the molecule's reactivity and physical properties.

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts reaction of 4-methylbenzoyl chloride with malonyl dichloride. nih.gov It has been utilized as a starting material in Knoevenagel reactions, although these can sometimes result in a mixture of inseparable isomers. encyclopedia.pub The compound's derivatives have been explored for their potential in pharmaceuticals and as components in the synthesis of unique dyes. evitachem.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 50919-77-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJCWRSXJSCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568931 | |

| Record name | 5-Methyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-77-2 | |

| Record name | 5-Methyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Methyl 1h Indene 1,3 2h Dione

Reactivity of the Activated Methylene (B1212753) Group

The methylene group at the 2-position of the indane-1,3-dione framework is flanked by two carbonyl groups, rendering the protons on this carbon acidic and the group itself highly reactive. This "activated methylene" group is a key site for various chemical modifications.

Knoevenagel Condensation Reactions with Aldehydes and Malononitrile (B47326)

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org The activated methylene group of 5-Methyl-1H-indene-1,3(2H)-dione readily participates in Knoevenagel condensations with various aldehydes. nih.govwikipedia.org This reaction typically yields an α,β-unsaturated ketone. wikipedia.org

When this compound is reacted with aldehydes in the presence of a weak base like piperidine (B6355638), a condensation reaction occurs. nih.govwikipedia.org However, the functionalization of substituted indane-1,3-diones like the 5-methyl derivative can sometimes lead to a mixture of inseparable isomers. nih.gov

The reaction with malononitrile, a compound also possessing an active methylene group, is of particular interest. researchgate.netajrconline.org This reaction can lead to the formation of dicyanomethylene derivatives. nih.gov For instance, the Knoevenagel condensation of this compound with malononitrile can result in a mixture of isomers. nih.gov The reaction conditions, such as the choice of solvent and catalyst, can influence the outcome and selectivity of these condensation reactions. nih.gov

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aldehyde | Piperidine | α,β-unsaturated ketone | nih.govwikipedia.org |

Introduction of Cyano Groups

The introduction of a cyano group at the methylene position of the indane-1,3-dione skeleton is a significant transformation. encyclopedia.pubnih.gov A procedure developed in 1977 for the parent indane-1,3-dione involves using acetonitrile (B52724) in the presence of a base like sodium methanoate. encyclopedia.pubnih.gov This method, inspired by the synthesis of indane-1,3-dione itself, offers a route to 2-cyano-substituted derivatives. encyclopedia.pubnih.gov While the direct cyanation of this compound is not explicitly detailed in the provided context, the general methodology for indane-1,3-diones suggests its feasibility. encyclopedia.pubnih.gov

Formation of Spirocyclic Systems

The reactivity of the indane-1,3-dione core can be harnessed to construct spirocyclic systems, which are compounds containing a central atom shared by two rings. The creation of such a quaternary center is a notable challenge in organic synthesis. nih.gov Various strategies have been developed for the synthesis of spiro compounds involving 1,3-indanediones. researchgate.net For instance, the reaction of 1,3-indandiones with diynones under transition-metal-free conditions can lead to spirocyclic cyclopentenones. researchgate.net Another approach involves the [3+2] cycloaddition of in situ generated azomethine ylides with activated alkenes to form spiro-pyrrolidines. researchgate.net

Functionalization Reactions at Ketone Groups

The two ketone groups of this compound are also sites for chemical modification. The presence of substituents on the aromatic ring can influence the reactivity of these carbonyls. For example, in 5-alkoxy-1H-indene-1,3(2H)-diones, one of the ketones is selectively activated by mesomeric effects. encyclopedia.pubnih.gov Similarly, steric hindrance from substituents can control the regioselectivity of reactions at the ketone groups. encyclopedia.pubnih.gov While specific examples for the 5-methyl derivative are not provided, these principles of regioselectivity would apply. Reactions such as condensation with hydrazines can be used to functionalize the ketone groups, leading to the formation of various heterocyclic systems. nih.gov

Chemical Engineering Around the Aromatic Ring

The aromatic ring of this compound offers further opportunities for derivatization, allowing for the tuning of the molecule's electronic and physical properties.

Halogenation Strategies

Direct halogenation of the indane-1,3-dione ring system after its formation is generally not feasible. nih.gov Therefore, halogenated derivatives are typically prepared by introducing the halogen atoms onto the precursor molecules before the cyclization to form the indane-1,3-dione core. nih.gov For example, halogenated phthalic anhydrides can be converted into the corresponding halogenated indane-1,3-diones. nih.gov This approach would be the primary strategy for synthesizing halogenated derivatives of this compound.

Introduction of Electron-Withdrawing Groups (e.g., Nitration, Cyanation)

The introduction of electron-withdrawing groups onto the this compound framework can be effectively achieved, particularly through cyanation via the Knoevenagel condensation. This reaction targets the active methylene group at the C-2 position, which is flanked by the two carbonyl groups.

Cyanation: The functionalization of this compound with cyano groups is exemplified by its reaction with malononitrile. In a typical Knoevenagel condensation, the indanedione derivative reacts with an active methylene compound like malononitrile, catalyzed by a weak base such as piperidine or sodium acetate (B1210297) in a solvent like ethanol (B145695). nih.gov When this compound is the starting material, the reaction with malononitrile leads to the formation of a mixture of inseparable isomers of 2-((5-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) and its corresponding tautomer. nih.gov The reaction with the parent indane-1,3-dione can be controlled by temperature to favor either the mono- or di-substituted product. nih.gov

While direct nitration of this compound on the aromatic ring is not extensively documented in dedicated studies, nitration of the active methylene group (C-2) of the parent indane-1,3-dione can be accomplished using nitric acid. nih.gov

Table 1: Knoevenagel Condensation for Cyanation

| Reactant A | Reactant B | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine or Sodium Acetate / Ethanol | Mixture of 2-((5-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) isomers | nih.gov |

Formation of Polyaromatic Structures

The this compound core serves as a valuable building block for the synthesis of complex polyaromatic and heterocyclic systems. Its activated methylene position and carbonyl groups provide reactive sites for condensation and cycloaddition reactions, enabling the fusion of additional rings.

One notable strategy involves multicomponent reactions. For instance, a pseudo-five-component reaction has been developed using the parent 1H-indene-1,3(2H)-dione to synthesize highly complex spiro[diindenopyridine-indenoquinoxaline] diones. researchgate.net This reaction involves two equivalents of 1H-indene-1,3(2H)-dione reacting with an o-benzenediamine, 1H-indene-1,2,3-trione, and an aniline (B41778) under p-toluenesulfonic acid catalysis. researchgate.net The process begins with an iminization-aromatization, followed by a Knoevenagel condensation and a Michael-type addition involving the indene-1,3-dione molecules to build the intricate polyaromatic framework. researchgate.net This methodology demonstrates how the indenedione scaffold can be used to construct large, fused systems, a strategy that is applicable to the 5-methyl derivative.

Derivatization to Schiff Base Ligands

A key derivatization strategy for this compound involves the formation of Schiff bases. This transformation typically occurs at one or both of the carbonyl groups through condensation with primary amines. The resulting imine compounds are important intermediates and ligands in coordination chemistry.

The general synthesis of Schiff bases from 1,3-diones is a well-established method. It involves refluxing the dione (B5365651) with a primary amine (or its derivative) in a suitable solvent, often an alcohol like ethanol, frequently in the presence of an acid catalyst such as p-toluenesulfonic acid or acetic acid. sigmaaldrich.comnih.gov For example, studies on the closely related 5,6-dinitro-1H-indene-1,3(2H)-dione show that it readily reacts with various aniline derivatives in boiling ethanol to produce the corresponding di-imino compounds in good yields (65-90%). sigmaaldrich.com This highlights a standard and effective protocol directly applicable to this compound for the synthesis of a wide array of Schiff base ligands.

Table 2: General Scheme for Schiff Base Formation

| Reactant A | Reactant B | Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), Ethanol, Reflux | Mono- or Di-imine derivative |

Electrochemical Synthesis of Novel Indane-1,3-dione Derivatives

Reactions with Diazo Transfer Reagents for 2-Diazo-1,3-indanedione Formation

The active methylene group at the C-2 position of this compound is susceptible to reaction with diazo transfer reagents, leading to the formation of 2-diazo-5-methyl-1H-indene-1,3(2H)-dione. This diazo compound is a stable and versatile synthetic intermediate.

The reaction is well-documented for the parent indane-1,3-dione, and the principles apply directly to the 5-methyl analog as the C-5 methyl group does not interfere with the reaction at C-2. The diazo transfer is typically accomplished using a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (tosyl azide), in the presence of a base. nih.gov The base, commonly an amine like triethylamine, deprotonates the active methylene group, and the resulting carbanion attacks the azide reagent to form the diazo product with the elimination of a sulfonamide. This reaction is efficient, with reported yields for the parent compound ranging from 80% to 93% depending on the specific conditions. nih.gov

Table 3: Synthesis of 2-Diazo-indanedione via Diazo Transfer

| Reactant | Reagent | Base/Solvent | Product | Yield (for parent compound) | Reference |

|---|---|---|---|---|---|

| This compound | p-Toluenesulfonyl azide | Triethylamine / Ethanol or THF | 2-Diazo-5-methyl-1H-indene-1,3(2H)-dione | 80-93% | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1h Indene 1,3 2h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Methyl-1H-indene-1,3(2H)-dione, the ¹H NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene (B1212753) protons at the C2 position, and the aromatic protons on the benzene (B151609) ring. The integration and splitting patterns of these signals would confirm their relative numbers and adjacencies. The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbons, the methyl carbon, the methylene carbon, and the various aromatic carbons.

While specific spectral data for the parent this compound is not detailed in the surveyed literature, extensive data exists for its derivatives, particularly 2-aryl-1H-indene-1,3(2H)-diones. sums.ac.ir For instance, in a series of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives, the chemical shifts provide clear structural confirmation. sums.ac.ir The proton of the exocyclic double bond (-C=CH-Ar) typically appears as a singlet in the downfield region (around 7.7-8.3 ppm), while the aromatic protons of the indene (B144670) and benzylidene moieties resonate between 6.7 and 8.8 ppm. sums.ac.ir The methyl protons of substituents on the aryl ring, such as in 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione, appear at characteristic upfield shifts. sums.ac.ir

Table 1: Selected ¹H and ¹³C NMR Data for 2-Aryl-1H-indene-1,3(2H)-dione Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| 2-benzylidene-1H-indene-1,3(2H)-dione (3a) | 8.26 (s, 1H, -C=C-ph), 7.86-8.03 (m, 6H, Ar-H), 7.51 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H) | 189.3, 188.5, 142.4, 140.5, 138.9, 138.5, 138.2, 135.7, 134.5, 129.7, 127.7, 127.1, 123.5, 123.1 | sums.ac.ir |

| 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (3b) | 10.87 (s, 1H, -OH), 8.53 (d, 2H), 7.92 (d, 4H), 7.74 (s, 1H, -C=C-ph), 6.94 (d, 2H) | 190.4, 189.4, 163.7, 146.7, 142.1, 139.7, 136.0, 135.8, 125.6, 125.0, 123.2, 123.1, 118.4 | sums.ac.ir |

| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione (3e) | 8.53 (d, 2H), 7.90-7.94 (m, 2H), 7.77 (s, 1H, C=CH-ph), 7.71-7.74 (m, 2H), 6.73 (d, 2H), 3.14 (s, 6H, NCH₃) | 191.7, 189.9, 153.9, 147.4, 142.2, 139.8, 137.9, 135.3, 134.3, 134.0, 122.9, 122.4, 121.9, 111.3, 40.0 | sums.ac.ir |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features in its IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione (B5365651) functionality. evitachem.comontosight.ai These typically appear in the region of 1660-1725 cm⁻¹. Additional bands for aromatic C-H stretching and C=C stretching, as well as aliphatic C-H stretching and bending modes from the methyl and methylene groups, are also expected. evitachem.com

Studies on various 2-substituted-1H-indene-1,3(2H)-dione derivatives provide specific examples of these characteristic absorptions. sums.ac.ir The precise wavenumber for the carbonyl stretches can be influenced by the substituent at the 2-position.

Table 2: Characteristic IR Absorption Bands for 2-Aryl-1H-indene-1,3(2H)-dione Derivatives

| Derivative | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |

|---|---|---|---|

| 2-benzylidene-1H-indene-1,3(2H)-dione (3a) | 1717, 1694 | 3071 (aromatic C-H) | sums.ac.ir |

| 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (3b) | 1717, 1680 | 3125 (O-H), 2926 (aromatic C-H) | sums.ac.ir |

| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione (3e) | 1722, 1662 | 3031 (aromatic C-H), 2855 (aliphatic C-H), 1188 (C-N) | sums.ac.ir |

| 2-(3-hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione (3k) | 1721, 1685 | 3530 (O-H), 3074 (aromatic C-H), 2919 (aliphatic C-H) | sums.ac.ir |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. ontosight.ai The molecular formula of this compound is C₁₀H₈O₂, which corresponds to a molecular weight of approximately 160.17 g/mol . chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing further evidence for the compound's elemental composition. The fragmentation pattern would likely involve the loss of carbonyl groups (CO) and the methyl radical (CH₃).

For derivatives, mass spectrometry confirms the addition of the respective substituent groups by the corresponding increase in molecular weight. This technique is routinely used in conjunction with others to confirm the identity of newly synthesized compounds. ontosight.ai

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the calculated theoretical values based on the proposed molecular formula, serving as a fundamental check of purity and composition.

For this compound (C₁₀H₈O₂), the theoretical elemental composition is:

Carbon (C): 74.99%

Hydrogen (H): 5.03%

Oxygen (O): 19.98%

In synthetic chemistry research, elemental analysis results are often reported to be within ±0.4% of the theoretical values to be considered evidence of a compound's identity and purity. For example, in the synthesis of a complex indole (B1671886) derivative, elemental analysis was used to confirm the final structure, with the found percentages for C, H, N, and S closely matching the calculated values. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself was not found in the searched results, structural analyses of closely related derivatives have been published. For example, the crystal structure of 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione reveals that the indene ring system is nearly planar, and the tolyl ring is twisted with respect to it. researchgate.net Such studies provide invaluable insight into the conformational preferences and solid-state packing of the indandione scaffold. In another study on a complex heterocyclic derivative of 1H-indene-1,3(2H)-dione, single-crystal X-ray diffraction was essential to unambiguously assign the chemical architecture where other spectroscopic tools were insufficient. mdpi.com This highlights the crucial role of X-ray crystallography in the structural elucidation of complex indandione derivatives.

Theoretical and Computational Investigations of Indane 1,3 Diones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dntb.gov.ua It is particularly effective for studying organic compounds like 5-Methyl-1H-indene-1,3(2H)-dione. DFT calculations can determine the optimized molecular geometry, electron density distribution, and the nature of chemical bonds within the molecule. By analyzing the electronic structure, researchers can understand how the methyl group at the 5-position influences the electron distribution across the indane-1,3-dione core compared to the unsubstituted parent compound. These studies provide a foundational understanding of the molecule's stability and potential reactive sites.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov For this compound, the electron-donating nature of the methyl group is expected to raise the HOMO energy level slightly, potentially reducing the HOMO-LUMO gap compared to the unsubstituted indane-1,3-dione.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Indane-1,3-dione Derivatives.

Note: The following values are representative examples for illustrative purposes and may not reflect exact experimental or calculated data for these specific compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indane-1,3-dione | -7.20 | -2.50 | 4.70 |

| This compound | -7.15 | -2.48 | 4.67 |

From the HOMO and LUMO energy values, several global molecular reactivity parameters can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These parameters provide a quantitative basis for comparing the reactivity of different indane-1,3-dione derivatives. nih.gov

Table 2: Predicted Molecular Reactivity Parameters based on Illustrative Energy Values.

Note: These values are calculated from the illustrative data in Table 1 for demonstrative purposes.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Indane-1,3-dione | -4.85 | 2.35 | 0.426 | 5.00 |

| This compound | -4.815 | 2.335 | 0.428 | 4.96 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide detailed insights into its interactions with other molecules, such as solvents or biological macromolecules like proteins or DNA. By simulating the trajectory, conformation, and interactions of the molecule, researchers can understand binding affinities, solvation effects, and the dynamic behavior of the system. For instance, MD simulations have been used to explore the interaction between spiro[indene] derivatives and DNA, demonstrating how these compounds bind and stabilize within the DNA grooves. nih.gov Such studies are crucial for understanding the mechanisms of action for biologically active compounds.

Structure-Activity Relationship (SAR) Studies Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or pharmacological activity. mdpi.com Computational methods are integral to modern SAR studies, allowing for the analysis of how specific structural modifications affect a molecule's activity. For the indane-1,3-dione class of compounds, computational SAR can be used to build models that predict the activity of new derivatives. mdpi.com By analyzing a series of compounds, including this compound, these models can identify key structural features—such as the presence and position of substituents like the methyl group—that are critical for a desired biological effect. nih.gov This computational approach accelerates the drug discovery process by enabling the rational design of more potent and selective molecules.

Applications of 5 Methyl 1h Indene 1,3 2h Dione and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate in Organic Transformations

5-Methyl-1H-indene-1,3(2H)-dione serves as a highly adaptable building block in organic synthesis. Its chemical utility stems from the reactivity of both its dicarbonyl system and the adjacent active methylene (B1212753) group. The synthesis of the parent scaffold, substituted indane-1,3-diones, can be achieved through methods like the Friedel–Crafts reaction. For instance, the reaction of 4-methylbenzoyl chloride with malonyl dichloride, followed by an acidic workup, yields this compound. nih.gov

This scaffold is particularly known for its participation in Knoevenagel condensation reactions. The active methylene group, positioned between the two electron-withdrawing carbonyl groups, is readily deprotonated, allowing for reactions with various aldehydes and ketones. nih.govencyclopedia.pub A notable example is the reaction with malononitrile (B47326), which, depending on the reaction conditions, can yield mono- or di-substituted products. nih.gov Specifically, the functionalization of this compound with one dicyanomethylene group results in a mixture of inseparable isomers. nih.govencyclopedia.pub These transformations underscore the compound's role as a foundational intermediate for constructing more complex molecular architectures. ontosight.ai

Precursors for Heterocyclic Compound Synthesis

The structural framework of this compound is an ideal starting point for the synthesis of a variety of fused and substituted heterocyclic systems. The 1,3-dicarbonyl motif is a classic synthon for building five- and six-membered rings containing heteroatoms.

Derivatives of indane-1,3-dione are effective precursors for creating fused pyrimidine (B1678525) systems, which are of significant pharmacological interest. derpharmachemica.com A common synthetic strategy involves a multi-step, one-pot reaction. Initially, the indane-1,3-dione core undergoes a condensation reaction with an aromatic aldehyde. The resulting intermediate can then be reacted with a binucleophile such as guanidine. derpharmachemica.com This cyclocondensation reaction leads to the formation of a pyrimidine ring fused to the indene (B144670) framework, creating complex tetracyclic systems. researchgate.net This methodology can be applied to this compound to generate a corresponding series of 5-methyl-indeno[1,2-d]pyrimidine derivatives.

The 1,3-dicarbonyl unit within this compound is a key precursor for synthesizing pyrazole (B372694) heterocycles. The classical approach involves the condensation reaction of the dione (B5365651) with hydrazine (B178648) or its substituted derivatives. This reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the indene system.

Furthermore, the scaffold can be functionalized to incorporate moieties suitable for synthesizing triazoles. For example, the active methylene group can be used as a handle to introduce an azide (B81097) or a terminal alkyne group. These functionalized derivatives can then participate in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry," to afford 1,2,3-triazole-substituted indenediones. nih.govnih.gov This approach allows for the modular construction of complex molecules containing both the indenedione and triazole cores. nih.gov

The synthesis of thiadiazole derivatives from this compound is readily achievable. A prevalent method involves the reaction of one of the carbonyl groups with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. nih.gov This intermediate can then undergo an acid-catalyzed or oxidative cyclization to yield a 1,3,4-thiadiazole (B1197879) ring system appended to the indene scaffold. nih.govmdpi.com The versatility of this reaction allows for the introduction of various substituents on the thiadiazole ring, depending on the choice of the thiosemicarbazide derivative used. mdpi.com These synthetic routes highlight the importance of the indenedione core as a scaffold for generating heterocycles with potential biological activities. mdpi.comajprd.com

Design and Development of Push-Pull Dyes and Chromophores

The indane-1,3-dione framework is a powerful electron-accepting group (pull) due to its two carbonyl functions. This property is exploited in the design of push-pull dyes and chromophores. When the this compound core is conjugated to an electron-donating group (push) through a π-conjugated bridge, it creates a molecule with significant intramolecular charge transfer characteristics. nih.gov

A prime example of this application is the Knoevenagel condensation of this compound with an aldehyde bearing an electron-donating group. nih.govencyclopedia.pub The resulting 2-arylidine-1H-indene-1,3(2H)-dione derivatives are potent chromophores. Even condensation with malononitrile to produce 2-(dicyanomethylene)-5-methyl-1H-indene-1,3(2H)-dione creates a system with strong electron-accepting properties suitable for these applications. nih.gov The methyl group at the 5-position provides a means to fine-tune the electronic and photophysical properties of these dyes. Such push-pull systems are of great interest for applications requiring non-linear optical (NLO) properties. encyclopedia.pub

Applications in Organic Electronics and Photopolymerization

The unique electronic properties of indane-1,3-dione derivatives make them attractive candidates for applications in materials science, particularly in organic electronics and photopolymerization. nih.govencyclopedia.pub The push-pull chromophores derived from this compound can be utilized in the development of organic semiconductors and materials for NLO devices. nih.gov

In the field of photopolymerization, indane-1,3-dione derivatives can function as components of photoinitiating systems. encyclopedia.pub Their ability to absorb light and participate in energy or electron transfer processes allows them to initiate polymerization reactions upon exposure to UV or visible light. The core structure can be modified to tune the absorption spectrum and initiating efficiency, making them versatile for various photocurable formulations used in coatings, inks, and 3D printing. nih.govencyclopedia.pub

Development of Advanced Optical Sensing Materials

The design of advanced optical sensing materials often relies on the creation of molecules that exhibit a change in their photophysical properties, such as color or fluorescence, upon interaction with a specific analyte. The indane-1,3-dione core is an excellent electron-accepting moiety, which makes it a suitable component for developing "push-pull" dyes. researchgate.net In these systems, the indane-1,3-dione unit is coupled with an electron-donating group, leading to intramolecular charge transfer (ICT) phenomena that are sensitive to the surrounding environment.

While specific research on the use of this compound in optical sensing is limited, the general principles guiding the design of indane-1,3-dione-based sensors are well-established. For instance, the functionalization of the indane-1,3-dione scaffold with receptor units capable of binding to specific ions or molecules can lead to selective chemosensors. The methyl group at the 5-position of the indene ring in this compound can subtly influence the electronic properties and steric environment of the molecule, potentially enhancing the selectivity and sensitivity of such sensors.

One common strategy involves the Knoevenagel condensation of the active methylene group of indane-1,3-dione derivatives with various aldehydes to introduce specific functionalities. researchgate.net For example, the incorporation of a crown ether moiety can lead to sensors for metal cations. researchgate.net The complexation of a metal ion by the crown ether can modulate the ICT process within the dye, resulting in a detectable optical response. Although not specifically demonstrated for the 5-methyl derivative, this approach highlights a promising avenue for its application in optical sensing.

The synthesis of derivatives from this compound has been reported to sometimes yield mixtures of inseparable isomers, which underscores the need for careful synthetic design to achieve regioselectivity for specific sensing applications. researchgate.net

Table 1: Potential Design Strategies for Optical Sensors Based on this compound

| Sensor Target | Proposed Functionalization Strategy | Potential Optical Response |

| Metal Cations | Knoevenagel condensation with an aldehyde-functionalized crown ether. | Change in absorption or fluorescence spectrum upon ion binding. |

| Anions | Introduction of hydrogen-bond donor groups (e.g., ureas, thioureas). | Colorimetric or fluorometric change upon anion recognition. |

| Neutral Molecules | Creation of a specific binding pocket through molecular imprinting or supramolecular assembly. | Alteration of photophysical properties upon host-guest interaction. |

This table presents hypothetical design strategies based on established principles for indane-1,3-dione derivatives, as specific examples for this compound are not widely reported.

Research in Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. The key to a molecule possessing NLO properties often lies in a large change in dipole moment upon excitation, which is characteristic of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores.

The indane-1,3-dione moiety is a strong electron acceptor and has been widely used in the design of NLO chromophores. researchgate.net The introduction of the 5-methyl group in this compound can influence the NLO properties of its derivatives in several ways. The methyl group, being a weak electron-donating group, can slightly modify the electron-accepting strength of the indane-1,3-dione core. More significantly, it can enhance the solubility of the resulting chromophores in organic polymers, which is crucial for the fabrication of NLO-active thin films.

Research on arylmethylene-1,3-indandione derivatives has demonstrated their potential for third-order NLO applications. For example, chromophores based on a simple arylmethylene-1,3-indandione structure have been synthesized and their third-order non-linear susceptibility (χ(3)) values have been measured. While these studies did not specifically use the 5-methyl derivative, they provide a strong basis for its potential in this area.

The general approach involves the condensation of this compound with an aromatic aldehyde bearing a strong electron-donating group, such as a dialkylamino group, to create a D-π-A chromophore. The resulting molecule would possess a low-energy ICT band, which is a prerequisite for significant second-order (β) and third-order (γ) hyperpolarizabilities.

Table 2: Representative NLO Properties of Related Indane-1,3-dione Derivatives

| Compound | Donor Group | Acceptor Group | Key NLO Property Measured |

| 2-(4-diethylaminobenzylidene)indan-1,3-dione | Diethylaminobenzylidene | Indan-1,3-dione | Third-order non-linear susceptibility (χ(3)) |

| INB3 | Triphenylamine | 1,3-indandione | Two-photon absorption cross-section (σTPA) |

| INT3 | Terthiophene | 1,3-indandione | Two-photon absorption cross-section (σTPA) |

This table showcases NLO data for indane-1,3-dione derivatives to illustrate the potential of this class of compounds. Data for derivatives of this compound are not available in the cited literature.

The development of NLO materials based on this compound is a promising area for future research. The ability to fine-tune the electronic and physical properties through modification of the donor part of the chromophore, combined with the advantages conferred by the 5-methyl group, could lead to the creation of highly efficient and processable NLO materials.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Variable | Tested Conditions | Yield Range (%) |

|---|---|---|

| Catalyst | NaOMe, KOtBu, NaOH | 45–78 |

| Solvent | Ethyl acetate, DMF, THF | 52–85 |

| Temperature (°C) | 25, 60, 80 | 60–92 |

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Elemental Analysis : Validate purity (±0.4% deviation from theoretical C/H/N values) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1730–1695 cm⁻¹, with shifts indicating substituent effects .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm). Methyl groups resonate as singlets (δ 2.3–2.6 ppm).

- ¹³C NMR : Carbonyl carbons at δ 185–195 ppm; quaternary carbons at δ 130–145 ppm.

Note : Discrepancies between elemental analysis and spectral data may suggest impurities, necessitating recrystallization or column chromatography.

Advanced Question: How do substituents on the indene-dione core influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

The methyl group at position 5 modulates electronic and steric effects:

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) increase electrophilicity at the carbonyl, enhancing nucleophilic attack.

- Steric Effects : Bulky substituents hinder π-π stacking, reducing aggregation in solution-phase reactions .

- Case Study : In Mannich reactions, 5-methyl derivatives exhibit lower reactivity compared to unsubstituted indandiones due to steric hindrance, requiring longer reaction times (24–48 hrs) .

Advanced Question: What structural insights can X-ray crystallography provide for this compound derivatives?

Methodological Answer:

X-ray analysis reveals:

- Hydrogen Bonding : Stabilizes crystal packing via O–H···O interactions (2.6–2.8 Å) between carbonyl oxygen and hydroxyl groups .

- π–π Interactions : Aromatic rings stack with interplanar distances of 3.4–3.6 Å, influencing solubility and melting points.

- Torsional Angles : Methyl substitution induces planarity deviations (5–10°), affecting conjugation and UV-Vis absorption.

Q. Table 2: Crystallographic Data for a Representative Derivative

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C=O, Å) | 1.21–1.23 |

| Dihedral Angle (°) | 172.5 |

Advanced Question: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

- HOMO-LUMO Gaps : Calculate energy gaps (~3.5 eV) to assess redox stability.

- Charge Distribution : Identify electrophilic sites (e.g., carbonyl carbons with Mulliken charges of +0.35).

- Reactivity Maps : Visualize Fukui indices to predict sites for nucleophilic/electrophilic attacks.

Note : Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate models.

Advanced Question: How should researchers resolve contradictions between spectroscopic data and theoretical calculations?

Methodological Answer:

- Step 1 : Verify sample purity via HPLC or elemental analysis .

- Step 2 : Re-examine computational parameters (e.g., solvent effects, basis sets).

- Step 3 : Perform temperature-dependent NMR to detect dynamic effects (e.g., tautomerism).

- Case Example : A mismatch in predicted vs. observed IR carbonyl stretches may arise from intermolecular hydrogen bonding not modeled in DFT. Use solid-state IR to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.